molecular formula C16H13N7O B2636401 3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine CAS No. 338395-54-3

3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine

Cat. No.: B2636401
CAS No.: 338395-54-3
M. Wt: 319.328
InChI Key: CNIIYABIGNMLJL-UHFFFAOYSA-N
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Description

3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its potential bioactive properties, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine has a wide range of applications in scientific research:

Safety and Hazards

The safety of 1,2,4-triazole derivatives, including the compound , has been evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The 1,2,4-triazole derivatives, including the compound , can be used for further chemical optimization and biological research to find non-toxic antituberculosis agents with a novel mechanism of action . The main problem of tuberculosis treatment is multidrug resistance to existing antibiotics. Therefore, the search for novel molecular targets and the development of novel strategies to overcome M. tuberculosis resistance became a challenging task for modern science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine typically involves multiple steps. One common method includes the reaction of 1-phenyl-1H-1,2,4-triazole with formaldehyde and another triazole derivative under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The use of green chemistry principles, such as ionic liquids or solid catalysts, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine apart from similar compounds is its unique structure, which allows for versatile chemical modifications and a broad range of biological activities. Its dual triazole rings provide multiple sites for interaction with biological targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

3-[5-[(1-phenyl-1,2,4-triazol-3-yl)oxymethyl]-1H-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O/c1-2-6-13(7-3-1)23-11-18-16(22-23)24-10-14-19-15(21-20-14)12-5-4-8-17-9-12/h1-9,11H,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIIYABIGNMLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)OCC3=NC(=NN3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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